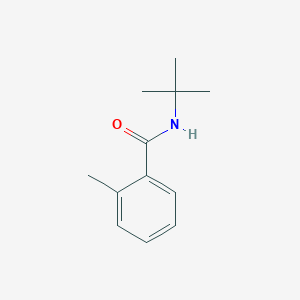
N-T-Butyl-2-methylbenzamide
货号 B174888
分子量: 191.27 g/mol
InChI 键: SHVJWMYCHXFRMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05859002
Procedure details


To a cold (0° C.) solution of 139.2 g (0.9 mol) of o-toluoyl chloride in 1200 mL of methylene chloride at 25° C., under nitrogen, was slowly added 180.0 g (1.8 mol) of triethylamine followed by the dropwise addition of a solution containing 73.14 g (1.0 mol) of t-butylamine in 200 mL of methylene chloride. The resulting reaction mixture was warmed to room temperature and allowed to react for 2.5 hours. The reaction mixture was then diluted with 1800 mL of water. The resulting organic and aqueous layers were separated, and the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine, dried over magnesium sulfate, filtered and then reduced to dryness under reduced pressure to provide 167.6 g of the desired subtitled compound as an off-white solid (mp 77°-78° C.).






Yield
97%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([C:7](Cl)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.C(N(CC)CC)C.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.O>[C:18]([NH:22][C:7](=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10])([CH3:21])([CH3:20])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
139.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
73.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
1800 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the dropwise addition of a solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting organic and aqueous layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed sequentially with 2N sodium hydroxide, 1.0N hydrochloric acid and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)NC(C1=C(C=CC=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 167.6 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
